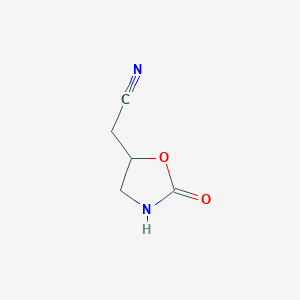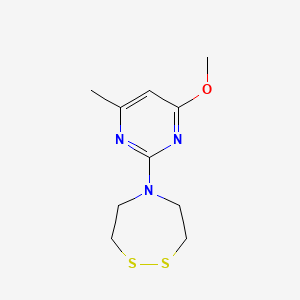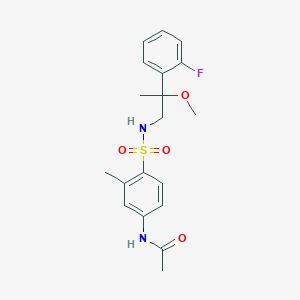
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar oxazolidinone compounds involves various chemical reactions. For instance, the synthesis of rivaroxaban, an anticoagulant agent, involves the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of similar oxazolidinone compounds has been solved with single-crystal X-ray diffraction . In these structures, the molecules are arranged three-dimensionally in an interlocked manner, stabilized by strong O–H⋯O and weaker C–H⋯O and π⋯π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar oxazolidinone compounds have been studied. For example, the synthesis of rivaroxaban involves various stages where potential impurities arise. These impurities were controlled selectively by designing reaction conditions and tuning the crystallization parameters .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The 1,3-oxazolidin-2-one fragment, which is a part of “2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile”, is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Development of Antibacterial Drugs
Three compounds of this class, linezolid, tedizolid, and contezolid, are used in clinical practice and about a dozen derivatives are in various phases of clinical trials . The significance of and the increased interest in oxazolidinones is confirmed by a large number of publications and several review papers .
Synthesis of Oxazolidin-2-ones
The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates was carried out under the conditions of triazabicyclodecene catalysis . Electron-donating groups in the aromatic substituent of glycidylcarbamate contributed to an increase in the yield of products .
Antithrombotic Agent
The compound “5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide” is a novel antithrombotic agent . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis of Rivaroxaban
“2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile” is used in the synthesis of Rivaroxaban , a widely used anticoagulant drug for the prevention of stroke and systemic embolism.
Asymmetric Aldol/Curtius Reaction
The compound is used in the stereoselective synthesis of oxazolidin-2-ones via an asymmetric aldol/Curtius reaction . This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .
Mecanismo De Acción
Target of Action
Oxazolidine derivatives, to which this compound belongs, are known to be key intermediates in the production of many biologically active compounds .
Mode of Action
For instance, they participate in metal-free domino annulation/Mannich reactions and transition metal-catalyzed cascade reactions .
Biochemical Pathways
Oxazolidine derivatives are known to be involved in a variety of biochemical pathways due to their role as intermediates in the synthesis of many biologically active compounds .
Result of Action
Given its classification as an oxazolidine derivative, it is likely involved in the synthesis of various biologically active compounds .
Propiedades
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMWQJAZLQEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)
![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)

![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)